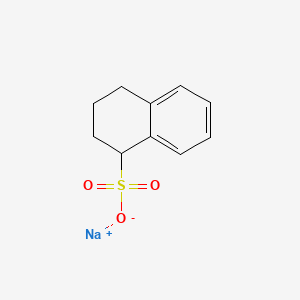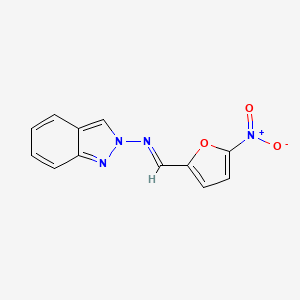
2H-Indazol-2-amine, N-((5-nitro-2-furanyl)methylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Indazol-2-amine, N-((5-nitro-2-furanyl)methylene)- is a nitrogen-containing heterocyclic compound. It is known for its distinctive bioactivities and is widely present in bioactive natural products and drug molecules . The compound has a molecular formula of C12H8N4O3 and a molecular weight of 256.24 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indazol-2-amine, N-((5-nitro-2-furanyl)methylene)- can be achieved through various methods. One common approach involves the formation of C–N and N–N bonds from 2-azidobenzaldehydes and amines without the use of catalysts or solvents . Another method includes transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and minimal byproducts. The use of transition metal catalysts is common in industrial settings due to their efficiency and ability to produce good to excellent yields .
Chemical Reactions Analysis
Types of Reactions
2H-Indazol-2-amine, N-((5-nitro-2-furanyl)methylene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like tert-butyl nitrite, and reducing agents such as hydrogen gas . Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to optimize yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives.
Scientific Research Applications
2H-Indazol-2-amine, N-((5-nitro-2-furanyl)methylene)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential bioactive properties and interactions with biological systems.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-Indazol-2-amine, N-((5-nitro-2-furanyl)methylene)- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1H-Indazol-1-amine, N-((5-nitro-2-furanyl)methylene)
- 2H-1,2,3-Triazoles
- Thiazolo[3,2-b][1,2,4]triazoles
Uniqueness
2H-Indazol-2-amine, N-((5-nitro-2-furanyl)methylene)- is unique due to its specific structural motif and bioactive properties. Compared to similar compounds, it exhibits distinctive reactivity and potential therapeutic applications, making it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
113698-48-9 |
|---|---|
Molecular Formula |
C12H8N4O3 |
Molecular Weight |
256.22 g/mol |
IUPAC Name |
(E)-N-indazol-2-yl-1-(5-nitrofuran-2-yl)methanimine |
InChI |
InChI=1S/C12H8N4O3/c17-16(18)12-6-5-10(19-12)7-13-15-8-9-3-1-2-4-11(9)14-15/h1-8H/b13-7+ |
InChI Key |
GOANQFIEXSXBEV-NTUHNPAUSA-N |
Isomeric SMILES |
C1=CC2=CN(N=C2C=C1)/N=C/C3=CC=C(O3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC2=CN(N=C2C=C1)N=CC3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


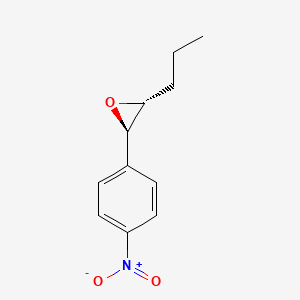
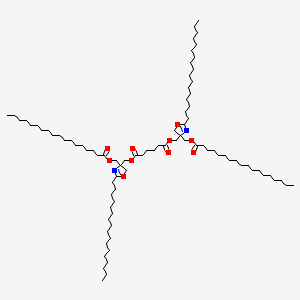
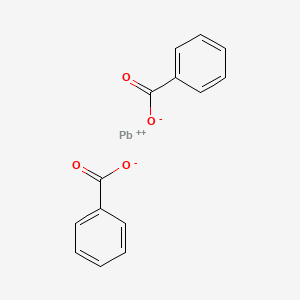
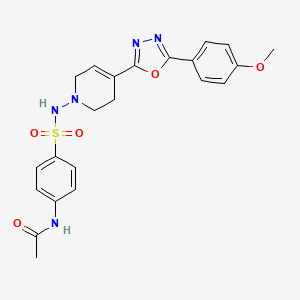
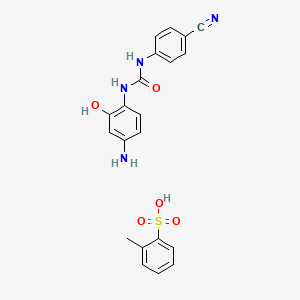
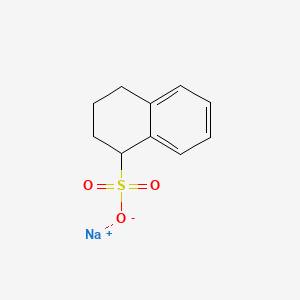

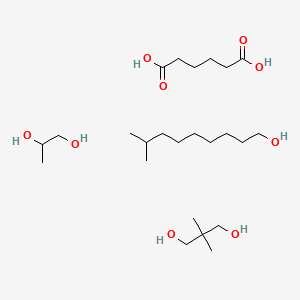
![Tetradecyl 4-dodecyl-7-oxo-4-[[2-oxo-2-(tetradecyloxy)ethyl]thio]-8-oxa-3,5-dithia-4-stannadocosanoate](/img/structure/B12706316.png)
![N,N-diethylethanamine;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid](/img/structure/B12706325.png)
![[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B12706327.png)

